In-Depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine
In-Depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Chloro(diisopropylamino)methoxyphosphine. The information is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and utilizing this versatile reagent.
Chemical and Physical Properties
Chloro(diisopropylamino)methoxyphosphine, also known by its synonyms Methyl N,N-diisopropylchlorophosphoramidite and N,N-Diisopropylmethylphosphonamidic chloride, is a key reagent in organic synthesis, particularly in the construction of oligonucleotides.[1][2] Its fundamental properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C7H17ClNOP | [3][4] |
| Molecular Weight | 197.64 g/mol | [3] |
| Appearance | Colorless to pale yellow, turbid, viscous liquid | [5][6] |
| Boiling Point | 34-35 °C at 0.8 mmHg | [3] |
| Density | 1.018 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.468 - 1.470 | [3] |
| Flash Point | 72 °C (161.6 °F) - closed cup | |
| CAS Number | 86030-43-5 | [3][4] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Chemical Shift Range | Notes | Reference(s) |
| ³¹P NMR | 140 to 155 ppm | The phosphorus (III) center typically gives a signal in this downfield region. The presence of a chiral center results in two diastereomers, which may appear as two distinct singlets or overlapping signals. | [7] |
| ¹H NMR | 5.0 to 6.4 ppm | Diagnostic signals for the anomeric proton of the sugar moiety in nucleoside phosphoramidites are found in this region. Other signals for the alkyl and methoxy groups will be present in the upfield region. | [7] |
| ¹³C NMR | Varies | The chemical shifts will be dependent on the specific carbon environment. | [8] |
Synthesis and Handling
Experimental Protocol: Synthesis of Chloro(diisopropylamino)methoxyphosphine
A common method for the synthesis of Chloro(diisopropylamino)methoxyphosphine involves the reaction of methoxyphosphonic dichloride with diisopropylamine. A detailed experimental protocol is as follows:
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Methanol (MeOH)
-
Diisopropylamine
-
Anhydrous triethylamine (Et₃N) or other suitable base
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of Dichloromethoxyphosphine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of phosphorus trichloride in an anhydrous inert solvent is cooled to 0 °C. An equimolar amount of anhydrous methanol is added dropwise with stirring while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product, dichloromethoxyphosphine, can be isolated by distillation under reduced pressure.
-
Formation of Chloro(diisopropylamino)methoxyphosphine: The freshly distilled dichloromethoxyphosphine is dissolved in an anhydrous inert solvent and cooled to 0 °C in a similar apparatus as above. A solution containing two equivalents of diisopropylamine and two equivalents of triethylamine in the same solvent is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for one hour and then at room temperature overnight.
-
Work-up and Purification: The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield Chloro(diisopropylamino)methoxyphosphine as a colorless to pale yellow liquid.
Note: All operations must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as Chloro(diisopropylamino)methoxyphosphine and its intermediates are sensitive to moisture.
Handling and Safety
Chloro(diisopropylamino)methoxyphosphine is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3] Store the reagent in a tightly sealed container under an inert atmosphere in a refrigerator.[5]
Reactivity and Applications
The primary application of Chloro(diisopropylamino)methoxyphosphine is as a phosphitylating agent in the synthesis of oligonucleotides via the phosphoramidite method.[1] It is also used in the synthesis of phosphorothioate analogs of platelet-activating factor.[5][6]
Role in Oligonucleotide Synthesis
The phosphoramidite method is a four-step cycle that enables the stepwise addition of nucleotide units to a growing oligonucleotide chain on a solid support.[9][10] Chloro(diisopropylamino)methoxyphosphine is a precursor to the phosphoramidite building blocks used in this process. The general workflow is depicted in the diagram below.
Experimental Workflow: Phosphoramidite Coupling Step
The crucial coupling step involves the activation of a nucleoside phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Protocol:
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Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-supported nucleoside is removed using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.
-
Activation and Coupling: The next nucleoside phosphoramidite (derived from a reaction involving a protected nucleoside and a phosphitylating agent like Chloro(diisopropylamino)methoxyphosphine) is activated by an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant oligonucleotides.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Conclusion
Chloro(diisopropylamino)methoxyphosphine is a fundamental reagent in modern organic and bioorganic chemistry. Its role as a precursor to phosphoramidites is central to the automated synthesis of DNA and RNA, a technology that underpins much of modern molecular biology and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing.
References
- 1. CHLORO(DIISOPROPYLAMINO)METHOXYPHOSPHINE | 86030-43-5 [chemicalbook.com]
- 2. Methyl N,N-diisopropylchlorophosphoramidite - High purity | EN [georganics.sk]
- 3. chembk.com [chembk.com]
- 4. polyorginc.com [polyorginc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. twistbioscience.com [twistbioscience.com]
